molecular formula C14H19ClN4O B12221970 [1-(6-Chloropyridazin-3-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone

[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B12221970
M. Wt: 294.78 g/mol
InChI Key: PDERHXPMCNPAEG-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone: is a complex organic compound with a unique structure that includes a chloropyridazine ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone typically involves multiple steps, starting with the preparation of the chloropyridazine ring, followed by the formation of the piperidine and pyrrolidine rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperatures, inert atmospheres, and the use of specific solvents like dichloromethane or tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents .

Medicine

In medicine, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancer .

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability .

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone include:

Uniqueness

What sets 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone apart from these similar compounds is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for a wide range of scientific research and industrial applications .

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H19ClN4O/c15-12-3-4-13(17-16-12)18-9-5-11(6-10-18)14(20)19-7-1-2-8-19/h3-4,11H,1-2,5-10H2

InChI Key

PDERHXPMCNPAEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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